molecular formula C18H12ClNO3S2 B4806853 methyl 4-[(5Z)-5-(3-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoate

methyl 4-[(5Z)-5-(3-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoate

Cat. No.: B4806853
M. Wt: 389.9 g/mol
InChI Key: NNIVPRRHDYVGOO-GDNBJRDFSA-N
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Description

Methyl 4-[(5Z)-5-(3-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoate is a rhodanine derivative featuring a thiazolidinone core substituted with a 3-chlorobenzylidene group at position 5 and a methyl benzoate ester at position 3. Rhodanine-based compounds are widely explored in medicinal chemistry due to their antimicrobial, antifungal, and anticancer activities . The Z-configuration of the benzylidene moiety is critical for maintaining planar geometry, which influences biological interactions . This compound’s structural uniqueness lies in its chloro-substituted aromatic ring and ester group, which modulate electronic properties and bioavailability.

Properties

IUPAC Name

methyl 4-[(5Z)-5-[(3-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClNO3S2/c1-23-17(22)12-5-7-14(8-6-12)20-16(21)15(25-18(20)24)10-11-3-2-4-13(19)9-11/h2-10H,1H3/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNIVPRRHDYVGOO-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=CC=C3)Cl)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=CC=C3)Cl)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(5Z)-5-(3-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoate typically involves the condensation of 3-chlorobenzaldehyde with thiosemicarbazide to form the intermediate thiosemicarbazone. This intermediate then undergoes cyclization with methyl 4-bromobenzoate under basic conditions to yield the final product . The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process. Additionally, green chemistry approaches, including the use of environmentally benign solvents and recyclable catalysts, are increasingly being adopted to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(5Z)-5-(3-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl 4-[(5Z)-5-(3-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiazolidine ring can interact with the active sites of enzymes, inhibiting their activity and leading to various biological effects. Additionally, the presence of the chlorobenzylidene moiety enhances its binding affinity to certain receptors, modulating their activity and resulting in therapeutic effects .

Comparison with Similar Compounds

Substituent Variations on the Benzylidene Moiety

The benzylidene substituent significantly impacts bioactivity and physicochemical properties:

Compound Substituent Position/Group Key Findings Reference
Target Compound 3-Chlorobenzylidene Enhanced lipophilicity; potential antimicrobial activity (inferred) -
(5Z)-5-(2-Methylbenzylidene)-3-phenyl-… 2-Methylbenzylidene Crystallographic studies reveal planar Z-configuration and π-π stacking
(Z)-5-(3-Fluorobenzylidene)-2-thioxo… 3-Fluorobenzylidene Fluorine’s electronegativity improves binding in anticancer assays
(5Z)-5-(2-Hydroxybenzylidene)-… 2-Hydroxybenzylidene Hydroxyl group enables hydrogen bonding, improving solubility
  • Chloro vs. Fluoro : The 3-chloro group in the target compound may enhance membrane permeability compared to 3-fluoro derivatives, but fluorinated analogs often exhibit stronger target affinity due to electronegativity .
  • Methyl vs. Hydroxy : Methyl groups (e.g., 2-methyl) increase hydrophobicity, while hydroxy groups (e.g., 2-hydroxy) improve aqueous solubility via hydrogen bonding .

Modifications to the Thiazolidinone Core and Side Chains

Structural diversity in the thiazolidinone core and side chains influences pharmacological profiles:

Compound Core/Side Chain Modification Activity/Property Reference
Target Compound Methyl benzoate ester Ester group may act as a prodrug (hydrolyzes to acid) -
4-(3-Chloro-2-(4-nitrophenyl)-4-oxoazetidin-1-yl)benzoic acid Azetidinone core Nitro group enhances electron-withdrawing effects
(Z)-3-[5-(1H-Indol-3-ylmethylene)-… Indole-substituted benzoic acid Potent antibacterial/antifungal activity
  • Ester vs. Acid Derivatives : The methyl benzoate ester in the target compound likely improves cell membrane penetration compared to free acids (e.g., ’s benzoic acid derivatives), which may exhibit better solubility but slower absorption .
  • Azetidinone vs. Thiazolidinone: Azetidinone derivatives (e.g., ) show distinct reactivity due to a four-membered lactam ring, whereas thiazolidinones offer a five-membered ring with enhanced conformational flexibility .

Structural and Crystallographic Insights

  • Z-Isomerism : The Z-configuration in the target compound and analogs (e.g., ) ensures planar geometry, facilitating π-π stacking and hydrogen bonding in crystal lattices .
  • Software Validation : Structures of similar compounds (e.g., ) were resolved using SHELX and ORTEP , confirming regiochemistry and stereochemistry.

Biological Activity

Methyl 4-[(5Z)-5-(3-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoate is a complex organic compound that has garnered interest due to its diverse biological activities. This compound features a thiazolidinone ring, which is known for its pharmacological properties, and a chlorobenzylidene group that may enhance its interaction with biological targets. This article aims to provide a detailed overview of the biological activity of this compound, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C18H16ClN2O4S2\text{C}_{18}\text{H}_{16}\text{ClN}_{2}\text{O}_{4}\text{S}_{2}

Key Characteristics

PropertyValue
Molecular Weight396.91 g/mol
IUPAC NameThis compound
SolubilitySoluble in DMSO and DMF
  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes by binding to their active sites, thereby preventing substrate access. This is particularly relevant in the context of cancer therapy where enzyme inhibition can halt tumor growth.
  • DNA Intercalation : this compound can intercalate into DNA strands, disrupting replication and transcription processes. This mechanism is crucial for its potential as an anticancer agent.
  • Reactive Oxygen Species (ROS) Generation : The compound induces the production of ROS, leading to oxidative stress and subsequent apoptosis in cancer cells. This property is significant for its role in cancer treatment, as many chemotherapeutic agents work through similar pathways.

Anticancer Activity

Several studies have investigated the anticancer properties of this compound:

  • Cell Line Studies : Research has demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The IC50 values indicate potent activity, suggesting its potential as a lead compound in drug development.

Case Study: Breast Cancer

A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in significant cell death compared to untreated controls. The mechanism was attributed to both ROS generation and DNA intercalation.

Antimicrobial Activity

In addition to anticancer properties, this compound has shown promising antimicrobial activity against various pathogens:

  • Bacterial Inhibition : Studies indicate that methyl 4-[(5Z)-5-(3-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-y]benzoate exhibits inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus.
  • Fungal Activity : The compound also demonstrates antifungal properties against Candida species, making it a candidate for further exploration in treating fungal infections.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds highlights the unique biological activity of methyl 4-[(5Z)-5-(3-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-y]benzoate:

Compound NameAnticancer ActivityAntimicrobial ActivityUnique Features
Compound AModerateHighNo DNA intercalation
Compound BHighModerateDifferent substitution pattern
Methyl 4...Very HighHighEffective ROS generation

Q & A

Q. Optimization Strategies :

  • Use continuous flow reactors to enhance reaction control and reproducibility .
  • Purify intermediates via recrystallization (DMF/ethanol) or column chromatography (silica gel, ethyl acetate/hexane) to minimize by-products .

How can researchers confirm the structural integrity and stereochemistry of this compound?

Basic Research Question
Key characterization methods include:

  • Spectroscopy :
    • ¹H/¹³C NMR : Verify substituent positions (e.g., Z-configuration of the benzylidene group) and aromatic proton environments .
    • IR : Confirm carbonyl (C=O, ~1700 cm⁻¹) and thioxo (C=S, ~1200 cm⁻¹) groups .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., calculated vs. observed m/z) .
  • X-ray Crystallography : Resolve stereochemical ambiguities in the thiazolidinone core and benzylidene orientation .

What biological mechanisms are hypothesized for this compound, and how can they be experimentally validated?

Advanced Research Question
Proposed Mechanisms :

  • Enzyme Inhibition : The thioxo-thiazolidinone moiety may inhibit tyrosine kinases or cyclooxygenase-2 (COX-2) via covalent interactions with catalytic cysteine residues .
  • DNA Intercalation : The planar benzylidene group could intercalate into DNA, disrupting replication (test via UV-vis titration or ethidium bromide displacement assays) .

Q. Validation Strategies :

  • In Vitro Assays : Use enzymatic inhibition kits (e.g., COX-2 activity assays) and cell-based models (e.g., cytotoxicity in cancer cell lines) .
  • Molecular Docking : Simulate binding affinities to targets like EGFR or DNA using AutoDock Vina .

How should researchers address contradictory biological activity data across structural analogs?

Advanced Research Question
Contradictions often arise from:

  • Substituent Effects : Minor changes (e.g., 3-chloro vs. 4-chloro benzylidene) alter lipophilicity and target interactions .
  • Purity Variability : Impurities in analogs (e.g., unreacted starting materials) may skew activity .

Q. Resolution Methods :

  • Orthogonal Assays : Compare results across multiple assays (e.g., enzymatic inhibition vs. cellular proliferation).
  • SAR Studies : Systematically modify substituents (e.g., halogen position, ester vs. carboxylic acid) and correlate with activity .

What experimental design considerations are critical for in vivo studies of this compound?

Advanced Research Question
Key Factors :

  • Pharmacokinetics : Assess solubility (logP ~2.5–3.5) and metabolic stability using liver microsomes .
  • Toxicity : Conduct acute toxicity assays in rodents (LD₅₀ determination) and monitor hepatorenal biomarkers .
  • Formulation : Optimize bioavailability via nanoemulsions or cyclodextrin complexes .

Q. Protocol Example :

  • Administer 10–50 mg/kg intraperitoneally in tumor-bearing mice; measure tumor volume and plasma concentrations via LC-MS/MS .

How can structure-activity relationship (SAR) studies be systematically designed for this compound?

Advanced Research Question
SAR Design Framework :

Core Modifications : Replace thiazolidinone with oxazolidinone to assess sulfur’s role in activity .

Substituent Variation : Test halogenated (Cl, F), methoxy, or nitro groups on the benzylidene ring .

Side Chain Optimization : Compare methyl esters with free carboxylic acids for membrane permeability .

Q. Tools :

  • QSAR Modeling : Use Gaussian or COSMO-RS to predict activity based on electronic/steric parameters .

What analytical challenges arise in assessing the purity of this compound, and how can they be mitigated?

Basic Research Question
Challenges :

  • By-Product Formation : Unreacted intermediates (e.g., thiosemicarbazides) may co-elute in HPLC .
  • Degradation : Hydrolysis of the ester group under acidic/basic conditions .

Q. Solutions :

  • HPLC-DAD/MS : Use a C18 column (acetonitrile/water gradient) to separate impurities .
  • Elemental Analysis : Confirm C, H, N, S content within ±0.3% of theoretical values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 4-[(5Z)-5-(3-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoate

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